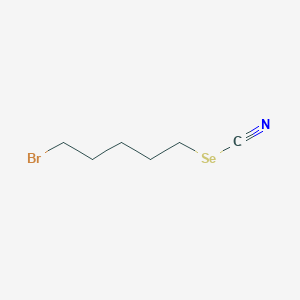

Selenocyanic acid, 5-bromopentyl ester

Description

Contextualization within Organoselenium Chemistry and Bifunctional Halogenated Compounds

Organoselenium chemistry is a branch of chemistry that studies compounds containing a carbon-selenium bond. wikipedia.org These compounds have gained considerable attention due to their unique reactivity and applications in various fields, including organic synthesis and materials science. nih.gov Selenium, being a member of the chalcogen group, shares similarities with sulfur and oxygen, yet exhibits distinct chemical properties. wikipedia.org For instance, the carbon-selenium bond is weaker and longer than a carbon-sulfur bond, which influences its reactivity. wikipedia.org

Selenocyanic acid, 5-bromopentyl ester, as an organoselenium compound, features a selenocyanate (B1200272) (-SeCN) functional group. The selenocyanate moiety is a versatile functional group that can participate in a variety of chemical reactions. nih.gov It can be readily converted into other selenium-containing functionalities such as selenols, diselenides, and selenides, which are important intermediates in organic synthesis. nih.gov

In addition to the selenocyanate group, the presence of a bromine atom at the terminus of the pentyl chain categorizes this molecule as a bifunctional halogenated compound. Halogenated organic compounds are a cornerstone of synthetic organic chemistry, primarily due to the ability of the halogen atom to act as a good leaving group in nucleophilic substitution reactions or to participate in the formation of organometallic reagents.

The combination of these two distinct functional groups within the same molecule, this compound, provides a platform for orthogonal chemical modifications. This means that one functional group can be reacted selectively while the other remains intact, allowing for a stepwise and controlled construction of more complex molecules.

Significance of Multifunctional Molecular Architectures in Synthetic Design

The synthetic utility of a bifunctional compound like this compound lies in the differential reactivity of its two functional groups. For example, the bromine atom can readily undergo nucleophilic substitution with a wide range of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups. Alternatively, it can be used to form an organometallic reagent, like a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds.

Simultaneously, the selenocyanate group offers a different set of synthetic possibilities. It can be a precursor for the introduction of selenium-containing moieties into a target molecule. Organoselenium compounds are known to participate in unique cyclization reactions and can be used to introduce unsaturation into organic molecules through selenoxide elimination. wikipedia.org

This orthogonal reactivity allows for a modular approach to synthesis, where different fragments of a complex molecule can be assembled in a controlled and predictable manner. This strategic approach, often referred to as convergent synthesis, is generally more efficient than a linear synthesis for the construction of complex targets. wikipedia.org

Overview of Current Research Trends Pertaining to Selenocyanates and Bromoalkanes

Current research in the field of organoselenium chemistry continues to explore the diverse applications of these compounds. A significant trend is the development of new synthetic methodologies for the introduction of selenium into organic molecules. nih.govresearchgate.net This includes the development of novel selenocyanating agents and the use of catalysis to achieve more efficient and selective reactions. researchgate.net Furthermore, there is a growing interest in the biological activities of organoselenium compounds, with studies exploring their potential as therapeutic agents. nih.gov

Bromoalkanes, as fundamental building blocks in organic synthesis, are continuously utilized in a vast array of chemical transformations. Research in this area focuses on the development of new cross-coupling reactions, often catalyzed by transition metals, to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net These reactions have revolutionized the way complex organic molecules are synthesized.

The combination of these two research trends highlights the potential of molecules like this compound. The ability to leverage the well-established chemistry of bromoalkanes with the unique reactivity of selenocyanates opens up new avenues for the synthesis of novel and complex molecular structures with potential applications in various scientific disciplines.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C6H10BrNSe |

| IUPAC Name | 5-bromopentyl selenocyanate |

| InChI | InChI=1S/C6H10BrNSe/c7-4-2-1-3-5-9-6-8/h1-5H2 |

| InChIKey | YWJCFOKQJXVJSH-UHFFFAOYSA-N |

| SMILES | C(CCBr)CC[Se]C#N |

Properties

CAS No. |

169173-52-8 |

|---|---|

Molecular Formula |

C6H10BrNSe |

Molecular Weight |

255.03 g/mol |

IUPAC Name |

5-bromopentyl selenocyanate |

InChI |

InChI=1S/C6H10BrNSe/c7-4-2-1-3-5-9-6-8/h1-5H2 |

InChI Key |

DQUTUSRIAGIGIO-UHFFFAOYSA-N |

Canonical SMILES |

C(CC[Se]C#N)CCBr |

Origin of Product |

United States |

Strategic Synthesis Methodologies for Selenocyanic Acid, 5 Bromopentyl Ester

Established Synthetic Pathways for Selenocyanates

Organic selenocyanates (R-SeCN) are versatile intermediates in organic synthesis, serving as precursors to other valuable selenium-containing compounds such as selenols, selenides, and diselenides. nih.govnih.gov Their synthesis has been approached through several reliable methodologies.

The most common and direct route to alkyl selenocyanates involves the nucleophilic substitution of an alkyl halide with a selenocyanate (B1200272) salt. researchgate.net This reaction, typically following an S_N2 mechanism, is effective for primary and secondary alkyl halides.

The general transformation can be represented as: R-X + MSeCN → R-SeCN + MX (where R = alkyl group, X = Halogen (Cl, Br, I), M = Alkali metal (K, Na))

Potassium selenocyanate (KSeCN) is the most frequently used reagent for this purpose. researchgate.net The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972), dimethylformamide (DMF), or ethanol, to facilitate the dissolution of the salt and promote the nucleophilic attack by the selenocyanate anion (SeCN⁻). The efficiency of the reaction is dependent on the nature of the leaving group, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. ksu.edu.sa

Table 1: Examples of Direct Selenocyanation of Alkyl Halides

| Alkyl Halide | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzyl Bromide | KSeCN | Ethanol | Reflux | >90 |

| 1-Bromooctane | KSeCN | DMF | 80 | 85 |

Note: Data is compiled from general synthetic organic chemistry principles and representative procedures.

An alternative strategy involves the reaction of organoselenium precursors, such as selenols (R-SeH) or diselenides (R-Se-Se-R), with cyanogen (B1215507) halides like cyanogen bromide (BrCN). longdom.org This method is particularly useful for synthesizing aryl selenocyanates. For instance, phenylselenocyanate can be prepared by reacting phenylselenol with cyanogen bromide. longdom.org

Ph-SeH + BrCN → Ph-SeCN + HBr

This approach leverages the nucleophilicity of the selenium atom in the precursor. The reaction with diselenides often requires cleavage of the Se-Se bond, which can be achieved using reducing agents or photochemically, before the introduction of the cyanide group.

This pathway involves the generation of a selenide (B1212193) anion (selenolate), which is a potent nucleophile. researchgate.net Selenolates can be prepared in situ by the reduction of diselenides using reducing agents like sodium borohydride (B1222165) (NaBH₄) or by deprotonating selenols with a base. researchgate.net

R-Se-Se-R + 2 NaBH₄ → 2 R-Se⁻Na⁺ R-SeH + NaH → R-Se⁻Na⁺ + H₂

Once formed, the highly nucleophilic selenolate anion reacts with an electrophilic cyanating agent to form the desired selenocyanate. While cyanogen halides can be used, other reagents such as N-cyano-p-toluenesulfonamide (N-TsCN) have also been employed to deliver the "CN⁺" synthon.

R-Se⁻ + Ts-CN → R-SeCN + Ts⁻

This method offers a high degree of control and is compatible with various functional groups, depending on the choice of reducing agent and cyanating species.

Integration of the 5-Bromopentyl Moiety

The specific synthesis of selenocyanic acid, 5-bromopentyl ester involves introducing the C₅H₁₀Br chain. This can be achieved either by building the molecule around a pre-existing five-carbon difunctional substrate or by modifying a pre-formed alkyl chain.

A direct and logical approach to synthesizing the target compound is the reaction of a selenocyanate salt with 1,5-dibromopentane (B145557). This reaction presents a classic challenge in organic synthesis: achieving selective mono-substitution over di-substitution.

Br-(CH₂)₅-Br + KSeCN → NCSe-(CH₂)₅-Br + Br-(CH₂)₅-SeCN (Desired Product) + (Disubstituted Byproduct)

To favor the formation of the mono-substituted product, this compound, specific reaction conditions must be employed.

Table 2: Strategies to Promote Mono-alkylation of Dihalides

| Strategy | Principle | Expected Outcome |

|---|---|---|

| Use of Excess Dihalide | By increasing the molar ratio of 1,5-dibromopentane to KSeCN, the statistical probability of a selenocyanate anion encountering an already-substituted molecule is reduced. | Higher relative yield of the mono-substituted product. |

| Controlled Addition | Slowly adding the KSeCN solution to a large excess of the dihalide ensures the nucleophile concentration remains low, favoring the initial substitution step. | Improved selectivity for the desired product. |

| Phase-Transfer Catalysis | Using a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can facilitate the reaction at the interface of two immiscible phases, sometimes allowing for greater control over the reaction stoichiometry and reducing byproduct formation. | Enhanced reaction rates and potentially better selectivity under milder conditions. |

The separation of the desired mono-selenocyanate from the unreacted dibromide and the di-selenocyanate byproduct is typically achieved through column chromatography, exploiting the polarity differences between the three compounds.

An alternative synthetic route involves starting with a molecule that already contains the 5-bromopentyl skeleton but with a different functional group that can be converted into a selenocyanate. A common precursor for such a strategy is 5-bromopentan-1-ol (B46803).

This multi-step process follows a typical functional group interconversion (FGI) logic: ub.edu

Activation of the Hydroxyl Group: The hydroxyl group of 5-bromopentan-1-ol is a poor leaving group. It must first be converted into a better one, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Br-(CH₂)₅-OH + TsCl → Br-(CH₂)₅-OTs + HCl

Nucleophilic Displacement: The resulting 5-bromopentyl tosylate can then undergo nucleophilic substitution with potassium selenocyanate. The tosylate is an excellent leaving group, allowing the reaction to proceed efficiently under standard conditions (e.g., in acetone or DMF) to yield the final product.

Br-(CH₂)₅-OTs + KSeCN → Br-(CH₂)₅-SeCN + KOTs

This FGI approach avoids the statistical challenge of mono-substitution inherent in using 1,5-dibromopentane, often leading to a cleaner reaction and simpler purification, albeit with an increase in the number of synthetic steps.

Advanced Synthetic Approaches and Methodological Innovations

The synthesis of functionalized organoselenium compounds, such as this compound, has evolved significantly, moving beyond classical methods to embrace more efficient, selective, and sustainable technologies. Innovations in catalysis, green chemistry, and the application of alternative energy sources have paved the way for advanced synthetic strategies. These modern approaches aim to improve reaction kinetics, enhance product yields, and minimize environmental impact, reflecting a broader trend in contemporary organic synthesis. nih.gov

Catalytic Protocols for Carbon-Selenium Bond Formation

The formation of a carbon-selenium (C-Se) bond is the crucial step in the synthesis of selenocyanates. While traditional methods often rely on stoichiometric reagents, modern approaches increasingly utilize transition-metal catalysis to facilitate this transformation with greater efficiency and selectivity. nih.govuwindsor.ca Various catalytic systems have been developed for C-Se bond formation, which could be adapted for the synthesis of alkyl selenocyanates like this compound from precursors such as 1,5-dibromopentane.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-heteroatom bonds. bohrium.com Catalysts based on copper, nickel, and cobalt have shown particular promise in forming C-Se bonds. nih.gov For instance, copper-catalyzed cross-coupling reactions can effectively unite aryl or alkyl halides with a selenium source. researchgate.net Nano copper oxide particles have been used as a recyclable, ligand-free catalyst for coupling aryl halides with potassium selenocyanate (KSeCN). researchgate.net Similarly, nickel and cobalt complexes are effective catalysts for cross-coupling reactions involving alkyl halides, offering pathways that can operate under mild conditions. nih.gov

These catalytic methods often exhibit broad substrate scope and functional group tolerance, making them highly valuable in complex organic synthesis. researchgate.netnih.gov The development of such protocols is essential for producing compounds like this compound in a controlled and efficient manner.

Table 1: Overview of Catalytic Systems for C-Se Bond Formation

| Catalyst System | Substrate Type | Selenium Source | Key Advantages |

|---|---|---|---|

| Copper (e.g., Nano-CuO) | Aryl/Alkyl Halides | KSeCN | Recyclable catalyst, ligand-free conditions. researchgate.net |

| Nickel | Alkyl Halides | Various | Mild reaction conditions, good functional group tolerance. nih.gov |

| Cobalt | Alkyl Halides | Various | Effective for cross-coupling with secondary alkyl halides. nih.gov |

| Palladium | Alkyl Halides | Various | Widely used in cross-coupling, well-understood mechanisms. nih.gov |

Green Chemistry Applications in Selenocyanate Synthesis

In line with the principles of green chemistry, recent innovations have focused on developing more sustainable methods for organoselenium synthesis. nih.govcardiff.ac.ukingentaconnect.com These approaches prioritize energy efficiency, reduced waste, and the use of environmentally benign reagents and solvents. rsc.org Key advancements in this area include the application of flow chemistry and electrosynthesis. nih.gov

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater reproducibility and scalability. polimi.itresearchgate.netresearchgate.net In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. polimi.it This technology is particularly well-suited for multi-step syntheses, allowing for the integration of reaction, separation, and purification steps into a single, automated process. researchgate.netnih.govuc.pt For the synthesis of organoselenium compounds, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purity while minimizing solvent and reagent waste. nih.gov

Electrosynthesis: Electrosynthesis utilizes electricity to drive chemical reactions, replacing conventional and often hazardous oxidizing or reducing agents with traceless electrons. mdpi.com This technique is inherently green as it reduces chemical waste and can often be performed under mild, ambient conditions. nih.gov Paired electrolysis, where simultaneous oxidation and reduction reactions occur at the anode and cathode, respectively, further enhances energy and time efficiency. mdpi.com Electrochemical methods have been successfully applied to the synthesis of aryl selenocyanates from diaryl diselenides using KSCN as a green cyanating agent under oxidant-free conditions. mdpi.com An interesting combination of electrochemistry and flow chemistry has been described for the selenenylation of alkenes, demonstrating a fully autonomous process for generating a library of organoselenium compounds. nih.gov Such methodologies could be adapted for the synthesis of alkyl selenocyanates from appropriate precursors. nih.gov

Table 2: Green Chemistry Approaches in Organoselenium Synthesis

| Technique | Principle | Advantages for Selenocyanate Synthesis |

|---|---|---|

| Flow Chemistry | Continuous pumping of reagents through microreactors. researchgate.net | Enhanced safety, precise temperature/pressure control, easy scalability, reduced waste. nih.govpolimi.it |

| Electrosynthesis | Use of electric current to drive redox reactions. mdpi.com | Avoids toxic oxidants/reductants, mild conditions, high atom economy, energy efficient. nih.govmdpi.com |

Utilization of Alternative Energy Sources in Synthetic Transformations

To improve energy efficiency and accelerate reaction rates, researchers have explored non-conventional energy sources for promoting chemical transformations. nih.gov Microwave irradiation, photochemical methods, and sonochemistry represent key technologies in this domain, offering distinct advantages over conventional thermal heating. nih.govresearchgate.net

Microwave Irradiation: Microwave-assisted synthesis has become a powerful tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govajrconline.orgfrontiersin.orgscholarsresearchlibrary.com This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govnih.gov This technique has been successfully applied to a wide range of organic reactions, including the synthesis of heterocyclic selenium compounds. nih.gov The synthesis of phenothiazine, for example, saw significantly shorter reaction times and better yields under microwave irradiation compared to classical protocols. nih.gov Applying microwave energy to the reaction of an alkyl bromide with potassium selenocyanate could significantly accelerate the formation of the desired alkyl selenocyanate. ajrconline.org

Photochemical Synthesis: Photochemistry, particularly visible-light photoredox catalysis, offers a mild and powerful method for generating reactive radical species that can participate in C-Se bond formation. researchgate.netacs.org These reactions are often conducted at room temperature, avoiding the need for high-energy thermal input. nih.gov Photocatalysis has been used to achieve the selenocyanation of various organic molecules. nih.gov For example, alkyl selenocyanates themselves have been established as bifunctional reagents that, when combined with photocatalysis, can transfer both an alkyl group and the –SeCN moiety to olefins in an atom-economic fashion. acs.org This approach opens up novel pathways for creating complex organoselenium compounds under sustainable conditions. organic-chemistry.orgrsc.org

Sonochemical Methods: Sonochemistry utilizes high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized "hot spots" with extremely high temperatures and pressures, which can dramatically enhance reaction rates. researchgate.net While less common than microwave or photochemical methods for selenocyanate synthesis, sonochemistry is particularly effective for heterogeneous reactions, improving mass transport and activating solid surfaces. It has been employed in the synthesis of organoselanyl-naphthalenes, where ultrasound irradiation facilitated the reaction efficiently in water. researchgate.net

Table 3: Comparison of Alternative Energy Sources in Synthesis

| Energy Source | Mechanism | Typical Reaction Time | Key Benefits |

|---|---|---|---|

| Microwave Irradiation | Direct dielectric heating of polar molecules. nih.gov | Minutes | Rapid heating, increased yields, reduced side reactions. ajrconline.orgscholarsresearchlibrary.com |

| Photochemistry | Excitation of molecules with light to form reactive intermediates. acs.org | Hours | Mild (room temperature) conditions, high selectivity, novel reactivity. nih.gov |

| Sonochemistry | Acoustic cavitation creating localized high-energy zones. nih.gov | Hours | Enhanced rates for heterogeneous reactions, improved mass transport. researchgate.net |

Elucidation of Reactivity and Mechanistic Pathways of Selenocyanic Acid, 5 Bromopentyl Ester

Mechanistic Investigations of the Selenocyanate (B1200272) Functional Group

Organic selenocyanates (R-SeCN) are a versatile class of compounds known for their pronounced chemical reactivity. nih.gov The selenocyanate functional group can participate in reactions through nucleophilic, electrophilic, and radical-mediated pathways, making it a valuable synthon in organoselenium chemistry. nih.govresearchgate.net

The selenium atom in the selenocyanate group possesses lone pairs of electrons, rendering it nucleophilic. longdom.org This nucleophilicity allows it to react with a variety of electrophilic species. Organoselenium compounds are generally more nucleophilic than their sulfur analogs. wikipedia.org The reactivity is influenced by the nature of the organic substituent (R group), though in the case of the 5-bromopentyl ester, the primary alkyl chain has a minimal electronic effect on the selenium center. longdom.org

The nucleophilic character of the selenocyanate anion (SeCN⁻) is well-established, and it is a common precursor for introducing the selenocyanate moiety into organic molecules via substitution reactions. researchgate.netresearchgate.net While the selenium atom in R-SeCN is less nucleophilic than the free SeCN⁻ anion, it can still participate in reactions where it attacks an electrophilic center, leading to the formation of selenonium intermediates. For instance, in the presence of strong alkylating agents, the selenium can be alkylated to form a selenonium salt.

Table 1: Representative Nucleophilic Reaction of a Selenocyanate Source

| Reactant | Reagent | Catalyst | Product | Yield |

|---|

This table illustrates the synthesis of a selenocyanate via nucleophilic attack of the cyanide ion from KSeCN, a common method for creating the R-SeCN bond. Data sourced from a study on catalyzed nucleophilic substitution reactions. mdpi.com

Conversely, the selenium atom in selenocyanic acid, 5-bromopentyl ester, can also exhibit electrophilic character. Electrophilic selenium species can be generated in situ, often through the oxidation of a selenium-containing precursor. wiley-vch.demdpi.com For selenocyanates, reaction with an oxidizing agent or a Lewis acid can render the selenium atom susceptible to attack by nucleophiles.

A common strategy involves the generation of a "SeCN+" equivalent, which can then react with electron-rich species such as alkenes and arenes. nih.gov For example, the reaction of KSeCN with an oxidizing agent like N-chlorosuccinimide (NCS) can generate an electrophilic selenium species for subsequent reactions. mdpi.comresearchgate.net Another method involves the in situ generation of triselenium dicyanide, which serves as an effective electrophilic source for the selenocyanation of various substrates. acs.orgnih.gov

The reaction of an electrophilic selenium species with an alkene proceeds via an anti-addition mechanism, involving the formation of a cyclic seleniranium ion intermediate. wiley-vch.de This intermediate is then opened by a nucleophile, leading to the formation of a disubstituted product. wiley-vch.de

Table 2: Example of Electrophilic Selenocyanation of an Arene

| Substrate | Reagent | Conditions | Product | Yield |

|---|

This table demonstrates the electrophilic selenocyanation of an activated aromatic ring. Data sourced from research on direct C-H bond selenocyanation. nih.gov

The carbon-selenium and selenium-cyanide bonds can undergo homolytic cleavage under thermal or photochemical conditions to generate radicals. The formation of the selenocyanate radical (•SeCN) is a key step in many radical-mediated transformations. nih.gov This radical can be generated from the oxidation of the selenocyanate anion or through the homolysis of selenocyanogen, (SeCN)₂. nih.gov

Once formed, the •SeCN radical can add to unsaturated systems like alkenes and alkynes or participate in hydrogen atom abstraction. Visible-light photoredox catalysis is a modern method for generating selenium-centered radicals from precursors like KSeCN or diselenides, enabling the formation of new carbon-selenium bonds under mild conditions. researchgate.netnih.gov These radical reactions provide an alternative pathway to functionalize organic molecules, often with different regioselectivity compared to ionic pathways. nih.gov

Table 3: Conditions for Initiating Radical Reactions with Selenium Reagents

| Selenium Source | Initiator/Condition | Generated Species | Application |

|---|---|---|---|

| KSeCN | Visible light, photocatalyst | •SeCN | C-Se bond formation |

| Diphenyl diselenide | Visible light irradiation | Phenylselenyl radical (PhSe•) | Tandem cyclization |

This table summarizes various methods used to generate selenium-centered radicals for synthetic applications. researchgate.netnih.gov

Reactivity of the 5-Bromopentyl Chain

The 5-bromopentyl portion of the molecule is a primary alkyl halide. This functionality is a classic substrate for nucleophilic substitution and elimination reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, solvent, and temperature. masterorganicchemistry.com

As a primary alkyl halide, the 5-bromopentyl chain is highly susceptible to nucleophilic substitution via the Sₙ2 mechanism. chemguide.co.uk The Sₙ2 reaction involves a backside attack by a nucleophile, leading to an inversion of configuration at the carbon center (though this specific molecule is achiral). openstax.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

The Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is highly disfavored for primary alkyl halides like the 5-bromopentyl chain due to the instability of the resulting primary carbocation. pressbooks.pub Therefore, reactions with nucleophiles will almost exclusively proceed through an Sₙ2 pathway. A wide variety of nucleophiles, such as cyanide, hydroxide, alkoxides, and amines, can displace the bromide to form new carbon-nucleophile bonds. chemguide.co.uk

Table 4: Representative Sₙ2 Reactions on a Primary Bromoalkane

| Substrate | Nucleophile | Solvent | Product |

|---|---|---|---|

| 1-Bromopentane (B41390) | NaCN | Ethanol/Water | Hexanenitrile |

| 1-Bromopentane | NaOH | Water | 1-Pentanol |

| 1-Bromopentane | CH₃O⁻Na⁺ | Methanol | 1-Methoxypentane |

This table provides examples of typical Sₙ2 reactions that the 5-bromopentyl moiety would undergo.

Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong bases and at elevated temperatures. masterorganicchemistry.com For a primary alkyl halide, the E2 mechanism is the predominant elimination pathway. youtube.com This reaction is a concerted process where a base removes a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), while the carbon-bromine bond breaks simultaneously to form an alkene. youtube.com

Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 reaction over the Sₙ2 reaction. According to Zaitsev's rule, elimination reactions tend to form the more substituted (more stable) alkene as the major product. masterorganicchemistry.com However, for the 5-bromopentyl group, there is only one type of β-hydrogen, so only one alkene product, pent-4-enylselenocyanate, can be formed.

The E1 mechanism, which proceeds through a carbocation intermediate, is not a viable pathway for the same reason the Sₙ1 reaction is disfavored: the instability of the primary carbocation. youtube.com

Table 5: Conditions Favoring Sₙ2 vs. E2 for a Primary Alkyl Halide

| Reaction Type | Favored By | Example Reagent | Temperature |

|---|---|---|---|

| Sₙ2 | Strong, unhindered nucleophile | NaCN, NaOCH₃ | Low to moderate |

| E2 | Strong, sterically hindered base | KOC(CH₃)₃ (Potassium tert-butoxide) | High |

This table compares the general conditions that direct the reactivity of a primary alkyl halide towards either substitution or elimination.

Interplay Between Selenocyanate and Halogen Functionalities

The presence of two distinct reactive centers, the electrophilic carbon attached to the bromine atom and the versatile selenocyanate group, within the same molecule imparts a rich and varied chemical reactivity to this compound. The interaction between these functionalities can be complex, leading to outcomes that are not merely the sum of their individual reactivities.

Synergistic and Antagonistic Effects on Reaction Kinetics and Thermodynamics

The simultaneous presence of a bromo and a selenocyanate group on the pentyl chain can lead to both synergistic and antagonistic effects on reaction rates and thermodynamic stability. Synergistically, the electron-withdrawing nature of the selenocyanate group can influence the electrophilicity of the carbon bearing the bromine atom, potentially enhancing its susceptibility to nucleophilic attack. Conversely, the bromine atom can influence the electronic environment of the selenocyanate group.

Antagonistic effects may arise from steric hindrance or competing reaction pathways. For instance, a bulky nucleophile might face steric impediment from one functional group while attempting to react with the other. Thermodynamically, the stability of potential intermediates and products will be influenced by the electronic contributions of both substituents.

| Effect Type | Potential Influence on Reaction | Example Scenario |

| Synergistic | Enhanced rate of nucleophilic substitution at C-Br | The -SeCN group's inductive effect increases the partial positive charge on the carbon attached to the bromine, making it a more favorable target for nucleophiles. |

| Antagonistic | Competing intramolecular cyclization vs. intermolecular substitution | The selenocyanate nitrogen can act as an internal nucleophile, leading to cyclization that competes with an external nucleophile attacking the C-Br bond. |

| Synergistic | Stabilization of a transition state | The polarizability of the selenium atom could stabilize a charged transition state during a substitution reaction at the remote bromine atom. |

| Antagonistic | Steric hindrance | A large nucleophile may be sterically hindered by the selenocyanate group when approaching the electrophilic carbon of the C-Br bond. |

Chemo- and Regioselectivity in Bifunctional Transformations

The dual functionality of this compound presents significant questions of selectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over the other, while regioselectivity concerns the specific site of attack within a functional group.

Chemoselectivity: In reactions with nucleophiles, the outcome is highly dependent on the nature of the nucleophile and the reaction conditions. A hard nucleophile might preferentially attack the harder electrophilic center (the carbon of the C-Br bond), leading to substitution of the bromide. Conversely, a soft nucleophile might favor interaction with the softer selenium atom of the selenocyanate group. The principle of Hard and Soft Acids and Bases (HSAB) can be a useful predictor for the initial site of reaction.

Regioselectivity: The selenocyanate group itself is an ambident nucleophile, with potential for attack via the selenium or the nitrogen atom. In the context of intramolecular reactions, this can lead to different cyclized products. For instance, intramolecular attack by the nitrogen atom would lead to a six-membered ring, while attack by the selenium atom could result in a different heterocyclic system.

Factors influencing chemo- and regioselectivity include:

Nature of the Nucleophile/Electrophile: Hard vs. soft character, steric bulk.

Solvent: Polar aprotic solvents might favor SN2-type reactions, while polar protic solvents could stabilize ionic intermediates.

Temperature: Kinetic versus thermodynamic control of the reaction can often be influenced by temperature.

Kinetic Studies and Detailed Reaction Mechanism Delineation

While specific kinetic data for this compound is not extensively available in the public domain, the mechanistic pathways can be inferred from the general principles of physical organic chemistry and studies of analogous bifunctional compounds.

The primary reaction pathways available to this molecule include:

Nucleophilic Substitution at the C-Br bond: This is a classic SN2 or SN1 reaction, depending on the substrate, nucleophile, and solvent. For a primary bromide like the one present, an SN2 mechanism is generally favored. The rate of this reaction would be expected to follow second-order kinetics, being first order in both the substrate and the nucleophile.

Reactions involving the Selenocyanate Group: The selenocyanate moiety can undergo various transformations. It can be attacked by nucleophiles at the selenium atom or the cyano carbon. It can also act as a precursor to other selenium-containing functional groups through reduction or oxidation.

Intramolecular Cyclization: The proximity of the nucleophilic selenocyanate group (specifically the nitrogen atom) to the electrophilic carbon bearing the bromine allows for the possibility of an intramolecular nucleophilic substitution, which would result in the formation of a cyclic product. The rate of such a cyclization would be dependent on the conformational flexibility of the pentyl chain, which influences the probability of the reactive centers coming into close proximity.

A hypothetical reaction with a generic nucleophile (Nu⁻) could proceed via the following competing pathways:

Pathway A: Intermolecular Nucleophilic Substitution Br-(CH₂)₅-SeCN + Nu⁻ → Nu-(CH₂)₅-SeCN + Br⁻

Pathway B: Intramolecular Cyclization Br-(CH₂)₅-SeCN → [Cyclic Intermediate] → Product

The delineation of the dominant mechanistic pathway would require detailed kinetic studies, including determination of the reaction order with respect to each reactant, investigation of the effect of solvent polarity, and trapping of any potential intermediates.

| Mechanistic Aspect | Description | Expected Kinetic Profile |

| SN2 Substitution at C-Br | A bimolecular reaction where the nucleophile attacks the carbon bearing the bromine, leading to inversion of stereochemistry if the carbon were chiral. | Rate = k[Substrate][Nucleophile] |

| SN1 Substitution at C-Br | A unimolecular reaction involving the formation of a carbocation intermediate. Less likely for a primary bromide. | Rate = k[Substrate] |

| Intramolecular Cyclization | A first-order reaction where the rate depends on the concentration of the substrate. | Rate = k[Substrate] |

| Nucleophilic Attack at Selenium | The nucleophile attacks the selenium atom, potentially leading to cleavage of the Se-CN or C-Se bond. | Dependent on the specific reaction, could be second order. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of Selenocyanic acid, 5-bromopentyl ester is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons along the pentyl chain. The protons closer to the electronegative bromine and selenium atoms will experience deshielding effects, causing their signals to appear at a lower field (higher ppm values).

Based on data from analogous compounds such as 1-bromopentane (B41390), the following chemical shifts can be predicted chemicalbook.comresearchgate.netchegg.com:

The two protons on the carbon adjacent to the bromine atom (α-protons) are expected to resonate in the range of 3.3-3.5 ppm as a triplet.

The two protons on the carbon adjacent to the selenocyanate (B1200272) group are also expected to be deshielded, with an anticipated chemical shift range of approximately 2.8-3.2 ppm, appearing as a triplet.

The remaining six protons of the methylene (B1212753) groups in the middle of the chain would appear as multiplets in the more shielded upfield region, typically between 1.4 and 2.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, five distinct signals are anticipated for the pentyl chain, in addition to the signal for the cyanate (B1221674) carbon.

Drawing comparisons with 1-bromopentane and considering the influence of the selenocyanate group, the predicted chemical shifts are as follows chemicalbook.comcrunchchemistry.co.uknp-mrd.orgspectrabase.com:

The carbon atom bonded to the bromine atom is expected to appear in the range of 30-35 ppm.

The carbon atom bonded to the selenium atom would likely resonate in a similar downfield region, influenced by the electronegativity of selenium.

The central methylene carbons are predicted to have chemical shifts in the typical alkane region of 20-35 ppm.

The carbon of the selenocyanate group (-SeCN) is expected to have a characteristic chemical shift in the range of 100-110 ppm mdpi.com.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Br-CH₂- | ~3.4 (triplet) | ~33 |

| -CH₂-CH₂Br | ~1.9 (multiplet) | ~32 |

| -CH₂-CH₂CH₂- | ~1.5 (multiplet) | ~24 |

| -CH₂-SeCN | ~3.0 (triplet) | ~28 |

| -SeCN | - | ~102 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₆H₁₀BrNSe), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. Additionally, selenium has several isotopes, with ⁸⁰Se being the most abundant, which would contribute to a complex isotopic cluster for the molecular ion.

The fragmentation pattern in electron ionization mass spectrometry can provide valuable structural information. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations. Common fragmentation pathways would likely include:

Cleavage of the C-Br bond: Loss of a bromine radical (•Br) would result in a fragment ion corresponding to the pentyl selenocyanate cation.

Cleavage of the C-Se bond: Loss of a selenocyanate radical (•SeCN) would produce a 5-bromopentyl cation.

Alkyl chain fragmentation: Cleavage of C-C bonds within the pentyl chain would lead to a series of smaller fragment ions, typically differing by 14 mass units (CH₂).

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by the characteristic absorptions of the alkyl bromide and selenocyanate groups.

C-H stretching: Vibrations of the C-H bonds in the pentyl chain are expected to appear in the region of 2850-3000 cm⁻¹.

-C≡N stretching: The most characteristic band for the selenocyanate group is the stretching vibration of the carbon-nitrogen triple bond, which is expected to be a sharp and intense peak in the range of 2150-2160 cm⁻¹.

C-Br stretching: The stretching vibration of the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 680 cm⁻¹ nih.govchemicalbook.comnist.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 |

| Selenocyanate (-SeCN) | -C≡N Stretching | 2150 - 2160 |

| Alkyl C-Br | Stretching | 500 - 680 |

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be expected to show a strong band for the -C≡N stretch of the selenocyanate group, often with a higher intensity than in the IR spectrum due to the polarizability of the triple bond. The C-Se bond stretch, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 500-600 cm⁻¹ region. The C-Br stretch would also be observable in the lower frequency region physicsopenlab.orgspectroscopyonline.comaps.org.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational information about the pentyl chain. It would also reveal the intermolecular interactions and packing arrangement of the molecules in the crystal lattice. For long-chain alkyl compounds, the molecules often pack in an ordered, parallel fashion to maximize van der Waals interactions nih.govunm.edu.

Other Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond the primary spectroscopic methods, a range of other analytical techniques would be employed to confirm the purity and identity of this compound.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, providing experimental verification of the empirical formula.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique would be suitable for assessing the purity of the compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide mass spectra for each separated component, confirming the identity of the main peak as this compound.

High-Performance Liquid Chromatography (HPLC): For less volatile impurities, HPLC can be used to separate and quantify the components of a mixture, thus determining the purity of the target compound. The purity of organoselenium compounds is often assessed to be greater than 95% for further studies nih.gov.

Computational and Theoretical Investigations of Selenocyanic Acid, 5 Bromopentyl Ester

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)

No specific Density Functional Theory (DFT) studies on Selenocyanic acid, 5-bromopentyl ester have been found in the scientific literature. Such studies would be invaluable for understanding the molecule's electron density distribution, orbital energies (HOMO-LUMO gap), and electrostatic potential, which are fundamental to its reactivity.

Prediction of Spectroscopic Parameters and Conformational Analysis

There are currently no published predictions of spectroscopic parameters (such as IR, Raman, or NMR spectra) or detailed conformational analyses for this compound. Theoretical calculations would be necessary to identify the most stable conformers and to correlate their structures with predicted spectroscopic signatures.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

No molecular dynamics (MD) simulations for this compound have been reported. MD simulations would provide insight into the dynamic behavior of the molecule, including the flexibility of the pentyl chain and the nature of its interactions with other molecules or in different solvent environments.

Analysis of Bonding Characteristics and Reactivity Descriptors

A detailed analysis of the bonding characteristics (e.g., through Quantum Theory of Atoms in Molecules - QTAIM) and the calculation of reactivity descriptors (such as Fukui functions or local softness) for this compound are not available in current publications. These analyses would provide a deeper understanding of the nature of the C-Se, Se-CN, and C-Br bonds and predict the most likely sites for electrophilic or nucleophilic attack.

Applications of Selenocyanic Acid, 5 Bromopentyl Ester in Complex Organic Synthesis

A Versatile Linchpin for Organoselenium Chemistry

Selenocyanic acid, 5-bromopentyl ester serves as a pivotal precursor for the synthesis of a wide array of organoselenium compounds. The selenocyanate (B1200272) moiety (-SeCN) is a synthetically useful functional group that can be readily transformed into other selenium-containing functionalities, providing a gateway to diverse molecular structures with potential applications in materials science and medicinal chemistry.

Precursor for Diverse Organoselenium Compounds

The transformation of the selenocyanate group allows for the synthesis of selenides, diselenides, and selenols. These conversions are typically achieved through nucleophilic substitution or reduction reactions. For instance, treatment of this compound with appropriate nucleophiles can lead to the formation of unsymmetrical selenides. Reduction of the selenocyanate can yield the corresponding selenol, which is a key intermediate for the synthesis of various other organoselenium derivatives. Furthermore, oxidative or reductive coupling of the selenocyanate can produce diselenides.

Table 1: Transformation of the Selenocyanate Moiety

| Starting Material | Reagent/Condition | Product Class |

|---|---|---|

| R-SeCN | Nucleophile (e.g., Grignard reagent, organolithium) | Selenide (B1212193) (R-Se-Nu) |

| R-SeCN | Reducing agent (e.g., NaBH₄) | Selenol (R-SeH) |

Introduction of Selenium into Complex Molecular Architectures

The presence of the 5-bromopentyl chain in this compound allows for its incorporation into larger molecules prior to the manipulation of the selenocyanate group. This strategy enables the introduction of a selenium atom into a complex molecular framework via a stable C-Se bond. This approach is particularly valuable in the synthesis of selenium-containing natural products or pharmaceuticals, where the unique properties of selenium can impart desirable biological activity or structural characteristics.

Strategies for Carbon-Carbon Bond Formation

The bifunctional nature of this compound offers multiple avenues for the construction of new carbon-carbon bonds, a cornerstone of organic synthesis. Both the bromine atom and the selenocyanate group can be leveraged in various coupling reactions.

Alkylation and Arylation Reactions Leveraging the Bromine Moiety

The bromine atom in this compound behaves as a typical alkyl halide, making it susceptible to nucleophilic substitution reactions. This reactivity can be exploited for the formation of C-C bonds through alkylation and arylation reactions. For example, it can react with organometallic reagents such as Grignard reagents, organocuprates, or in the presence of a suitable catalyst, with arylboronic acids (Suzuki coupling) or organostannanes (Stille coupling), to introduce new alkyl or aryl groups at the terminus of the pentyl chain.

Table 2: Representative C-C Bond Forming Reactions at the Bromine Moiety

| Reaction Type | Coupling Partner | Catalyst/Reagent | Product |

|---|---|---|---|

| Alkylation | Grignard Reagent (R'-MgBr) | - | R'- (CH₂)₅-SeCN |

| Arylation (Suzuki) | Arylboronic Acid (Ar-B(OH)₂) | Palladium Catalyst, Base | Ar-(CH₂)₅-SeCN |

Utilizing the Selenocyanate Group in Cross-Coupling or Addition Reactions

While less common than reactions involving the bromine moiety, the selenocyanate group can also participate in certain carbon-carbon bond-forming reactions. For instance, under specific catalytic conditions, the C-Se bond of the selenocyanate can be activated to partake in cross-coupling reactions. Additionally, the selenocyanate group can act as an electrophile in addition reactions with certain nucleophiles, leading to the formation of new carbon-carbon bonds. Research in this area is ongoing to expand the synthetic utility of the selenocyanate functional group in C-C bond formation.

Cyclization and Annulation Reactions

The presence of two reactive sites in this compound makes it an attractive substrate for the synthesis of cyclic and polycyclic structures through cyclization and annulation reactions. These reactions can be designed to proceed either intramolecularly or intermolecularly, providing access to a variety of ring systems.

Intramolecular cyclization can be envisioned by first modifying one of the functional groups to introduce a nucleophilic or electrophilic center that can then react with the remaining functional group. For example, conversion of the bromine to an organometallic species could be followed by an intramolecular attack on the selenocyanate carbon. Alternatively, transformation of the selenocyanate into a nucleophilic selenolate could precede an intramolecular substitution at the carbon bearing the bromine.

In intermolecular annulation reactions, this compound can act as a dielectrophile, reacting with a binucleophile to form a new ring. The specific nature of the binucleophile and the reaction conditions would dictate the size and functionality of the resulting cyclic product. These strategies offer a powerful means to construct complex carbocyclic and heterocyclic scaffolds from a readily accessible starting material.

Intramolecular Reactions Leading to Heterocyclic Systems

The inherent reactivity of the selenocyanate anion, which can be unmasked via reduction, and the electrophilic nature of the terminal bromide, set the stage for intramolecular cyclization. By carefully selecting reaction conditions, it is plausible to synthesize a variety of selenium-containing heterocycles. For instance, treatment with a reducing agent could generate a selenolate anion, which would readily undergo an intramolecular nucleophilic substitution with the alkyl bromide to form a six-membered tetrahydroselenophene ring.

Alternatively, activation of the selenocyanate group with Lewis acids or electrophiles could render the selenium atom electrophilic, promoting an intramolecular attack from a nucleophile introduced at the other end of the carbon chain. While no specific studies on this compound have been reported, the general principles of organoselenium chemistry support the feasibility of such transformations.

Table 1: Hypothetical Intramolecular Cyclization Reactions of this compound Derivatives

| Entry | Precursor Modification | Reaction Conditions | Product | Ring Size |

| 1 | None | NaBH₄, EtOH | 2-Cyanotetrahydroselenophene | 6 |

| 2 | Reduction of -CN to -CH₂NH₂ | 1. LiAlH₄ 2. Base | 2-(Aminomethyl)tetrahydroselenophene | 6 |

| 3 | Conversion of -Br to -N₃ | 1. NaN₃ 2. PPh₃, H₂O | Selenocane-2-imine | 8 |

This table presents hypothetical transformations based on established chemical principles.

Formation of Medium-Sized Rings and Macrocyclic Structures

The synthesis of medium-sized rings (8-11 atoms) and macrocycles (12 or more atoms) is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. The flexible five-carbon linker in this compound could, in principle, be extended or utilized in intermolecular reactions prior to a final ring-closing step, offering a potential pathway to these larger structures.

For example, a head-to-tail dimerization of a modified this compound derivative under high-dilution conditions could hypothetically lead to the formation of a 12-membered macrocyclic diselenide. While speculative, such strategies are grounded in the known behavior of similar long-chain bifunctional molecules. The construction of such macrocycles is of particular interest due to their prevalence in natural products with potent biological activities.

Potential in Catalysis Development

The unique electronic properties of selenium make organoselenium compounds valuable in catalysis, particularly in redox reactions. The selenocyanate moiety and the potential heterocyclic systems derived from this compound could serve as platforms for the development of novel catalysts.

Exploration of Selenocyanate-Derived Species as Catalysts for Organic Transformations

While direct catalytic applications of this compound are not documented, its derivatives could be explored as catalysts. For instance, the corresponding diselenide, formed via reduction and subsequent oxidation, could potentially catalyze oxidation reactions, mimicking the function of the selenoenzyme glutathione (B108866) peroxidase.

Furthermore, selenium-containing heterocycles synthesized from this precursor could act as ligands for transition metals, creating novel catalytic systems. The selenium atom can coordinate to a metal center, modulating its electronic properties and reactivity. This could lead to the development of catalysts for a range of organic transformations, including cross-coupling reactions and asymmetric synthesis.

Table 2: Plausible Catalytic Applications of Derivatives of this compound

| Catalyst Derivative | Target Reaction | Proposed Role of Selenium |

| Bis(5-cyanopentyl) diselenide | Oxidation of thiols to disulfides | Active site for redox cycling |

| Tetrahydroselenophene-based ligand | Palladium-catalyzed cross-coupling | L-type ligand modulating metal reactivity |

| Selenocane derivative | Asymmetric epoxidation | Chiral ligand inducing enantioselectivity |

This table outlines hypothetical catalytic roles for derivatives, which require experimental validation.

Mechanistic Contributions of the Selenocyanate Moiety in Catalytic Cycles

In a hypothetical catalytic cycle, the selenocyanate group or its derivatives would likely play a central role in the redox processes. For example, in an oxidation reaction, a diselenide derived from this compound could be oxidized by an oxidant (e.g., hydrogen peroxide) to a selenenic acid or a related oxidized species. This electrophilic selenium species could then oxidize the substrate, regenerating the diselenide and completing the catalytic cycle.

The kinetics and efficiency of such a catalytic cycle would be influenced by the electronic and steric environment of the selenium atom. The cyanopentyl group could potentially modulate the catalyst's solubility and stability, as well as the accessibility of the selenium active site. A deeper mechanistic understanding, however, would necessitate dedicated experimental and computational studies.

Derivatization Strategies and Functional Group Transformations of Selenocyanic Acid, 5 Bromopentyl Ester

Selective Chemical Modifications of the Selenocyanate (B1200272) Group

The selenocyanate (–SeCN) moiety is a valuable functional group in organic synthesis, amenable to a variety of transformations. These reactions typically involve cleavage of the Se-CN bond, allowing for the introduction of new functionalities at the selenium atom.

One of the most common transformations of alkyl selenocyanates is their reduction to the corresponding selenols (R-SeH) or diselenides (R-Se-Se-R). Treatment of alkyl selenocyanates with reducing agents like sodium borohydride (B1222165) (NaBH₄) can effectively generate the selenolate anion (R-Se⁻), which upon acidic workup yields the selenol. Alternatively, in the absence of a proton source, the selenolate can be air-oxidized to the diselenide. Milder reducing agents, such as Rongalite (sodium hydroxymethanesulfinate), have also been employed for the conversion of selenocyanates to diselenides, often with high selectivity and compatibility with various functional groups.

Another significant derivatization involves the conversion of the selenocyanate group into a trifluoromethyl selenide (B1212193) (–SeCF₃). This transformation can be achieved by reacting the alkyl selenocyanate with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), often in the presence of a suitable initiator.

Furthermore, the selenocyanate group can be transformed into selenoethers (selenides) through reaction with various nucleophiles. For instance, reaction with Grignard reagents or other organometallic species can lead to the displacement of the cyanide group and the formation of a new carbon-selenium bond. Additionally, under specific conditions, the selenocyanate can be converted to a seleninic acid (–SeO₂H).

| Precursor | Reagent(s) | Product | Functional Group Transformation |

| R-SeCN | 1. NaBH₄2. H⁺ | R-SeH | Selenocyanate to Selenol |

| R-SeCN | NaBH₄ or Rongalite, then O₂ | R-Se-Se-R | Selenocyanate to Diselenide |

| R-SeCN | TMSCF₃, initiator | R-SeCF₃ | Selenocyanate to Trifluoromethyl selenide |

| R-SeCN | Grignard Reagent (R'-MgX) | R-Se-R' | Selenocyanate to Selenoether |

Selective Chemical Modifications of the Bromine Atom

The terminal bromine atom in selenocyanic acid, 5-bromopentyl ester provides a handle for a different set of chemical modifications, primarily through nucleophilic substitution and organometallic reactions. The key to these transformations is achieving selectivity for the C-Br bond while leaving the selenocyanate group intact.

A primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the end of the pentyl chain. For example, reaction with alkoxides can yield ethers, while reaction with cyanide salts can introduce a nitrile group. The use of bulky nucleophiles or carefully controlled reaction conditions can help to ensure that the reaction occurs selectively at the sterically more accessible primary bromide.

| Nucleophile | Reagent Example | Product Functional Group |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Ether (R-O-CH₃) |

| Cyanide | Sodium cyanide (NaCN) | Nitrile (R-C≡N) |

| Azide (B81097) | Sodium azide (NaN₃) | Azide (R-N₃) |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether (R-S-Ph) |

| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | Ester (R-O-C(=O)CH₃) |

Another important reaction of the bromine atom is the formation of a Grignard reagent. Treatment of this compound with magnesium metal in an anhydrous ether solvent would be expected to form the corresponding Grignard reagent, 5-selenocyanatopentylmagnesium bromide. The formation of Grignard reagents from alkyl bromides is a well-established process. However, the presence of the electrophilic carbon of the selenocyanate group in the same molecule presents a potential challenge, as the newly formed Grignard reagent could potentially react intramolecularly. Careful control of reaction conditions, such as low temperatures, would be crucial to favor the formation of the Grignard reagent over competing side reactions. Once formed, this organometallic intermediate can be reacted with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new carbon-carbon bonds.

Tandem Reactions and One-Pot Transformations Exploiting the Bifunctional Nature

The presence of two distinct reactive centers in this compound makes it an ideal substrate for tandem or one-pot reactions where both the selenocyanate and the bromine atom are sequentially or concertedly involved in the formation of more complex molecular architectures. These strategies offer advantages in terms of efficiency and atom economy by avoiding the isolation of intermediates.

One such example is the one-pot synthesis of symmetrical dialkyl diselenides. This can be achieved by first reacting an alkyl bromide with potassium selenocyanate to form the alkyl selenocyanate in situ. Subsequent addition of a base, such as potassium carbonate, can then promote the hydrolysis of the selenocyanate to the corresponding selenolate, which is then oxidized to the diselenide. This approach streamlines the synthesis of diselenides from readily available alkyl halides.

Furthermore, the bifunctional nature of bromoalkyl selenocyanates can be exploited in the synthesis of selenium-containing heterocycles. For example, a one-pot procedure for the synthesis of 2,3-dihydro-1,4-thiaselenin-2-yl selenides has been reported starting from 2-bromomethyl-1,3-thiaselenole. In this reaction, the initial nucleophilic substitution of the bromide by selenocyanate is followed by a rearrangement and subsequent in-situ reduction and reaction with an electrophile. While this specific example does not use 5-bromopentyl selenocyanate directly, it illustrates the potential for intramolecular cyclization or tandem reactions where the selenocyanate group acts as a nucleophile or is transformed into a nucleophilic species that can then react with the alkyl halide part of the molecule or an external electrophile.

A hypothetical tandem reaction involving this compound could involve the initial conversion of the selenocyanate group into a selenolate anion. This nucleophilic selenium species could then undergo an intramolecular Sₙ2 reaction, displacing the terminal bromine atom to form a five-membered selenium-containing heterocyclic ring, such as a selenolane derivative. The feasibility of such a reaction would depend on the reaction conditions and the relative rates of the intermolecular and intramolecular processes.

| Starting Material(s) | Reagents | Key Intermediate(s) | Final Product | Reaction Type |

| Alkyl bromide | 1. KSeCN2. K₂CO₃ | Alkyl selenocyanate, Alkyl selenolate | Dialkyl diselenide | One-pot substitution and hydrolysis/oxidation |

| 2-Bromomethyl-1,3-thiaselenole, KSeCN, Electrophile | Dihydro-1,4-thiaselenin-2-yl selenolate | Functionalized 2,3-dihydro-1,4-thiaselenin-2-yl selenide | One-pot substitution, rearrangement, and functionalization | |

| This compound | Reducing agent (e.g., NaBH₄) | 5-selenolatopentyl bromide | Selenolane derivative (hypothetical) | Intramolecular cyclization |

Future Research Trajectories for Selenocyanic Acid, 5 Bromopentyl Ester

Exploration of Novel and More Efficient Synthetic Methodologies

The classical synthesis of alkyl selenocyanates typically involves the reaction of an alkyl halide with a selenocyanate (B1200272) salt, such as potassium selenocyanate (KSeCN). wikipedia.orgnih.gov For Selenocyanic acid, 5-bromopentyl ester, this would likely involve the reaction of 1,5-dibromopentane (B145557) with KSeCN. Future research should aim to develop more efficient and sustainable methods for its synthesis.

Key areas for exploration include:

Catalytic Approaches: Investigating the use of transition metal or organocatalysts to improve reaction rates, yields, and selectivity, potentially allowing for milder reaction conditions. rsc.orgmdpi.com The use of phase-transfer catalysts could also enhance the efficiency of the reaction between the aqueous selenocyanate salt and the organic substrate. chemijournal.com

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety by handling reactive intermediates in small volumes, and facilitate scalability. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate organic reactions, and their application to the synthesis of this compound could lead to significantly reduced reaction times and improved energy efficiency. nih.govnih.gov

Green Solvents: Moving away from traditional volatile organic solvents towards more environmentally benign options like water, ionic liquids, or deep eutectic solvents would align with the principles of green chemistry. nih.govingentaconnect.com

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Research Focus |

| Catalytic Synthesis | Higher efficiency, milder conditions, improved selectivity. rsc.orgmdpi.com | Screening of various catalysts (e.g., copper, palladium) and ligands. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. nih.gov | Optimization of reactor design, flow rates, and temperature profiles. |

| Microwave/Ultrasound | Rapid reaction rates, increased yields. nih.govnih.gov | Study of frequency and power effects on reaction outcomes. |

| Green Solvents | Reduced environmental impact, improved safety. nih.govingentaconnect.com | Exploration of solvent effects on reaction kinetics and product purity. |

Deeper Mechanistic Insights into Complex Reaction Pathways and Intermediates

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The presence of two distinct reactive sites—the selenocyanate group and the terminal bromine atom—allows for a rich and complex reactivity profile.

Future mechanistic studies should focus on:

Kinetics and Thermodynamics: Detailed kinetic studies of its reactions can help to elucidate rate-determining steps and the influence of various parameters on reaction outcomes. Computational modeling, such as Density Functional Theory (DFT), can provide thermodynamic data for intermediates and transition states.

Intermediate Trapping and Spectroscopic Analysis: The identification and characterization of transient intermediates, such as episelenonium ions in addition reactions, are critical. rsc.org Advanced spectroscopic techniques, including in-situ NMR and mass spectrometry, could be employed for this purpose.

Isotope Labeling Studies: The use of isotopic labels (e.g., ¹³C, ⁷⁷Se) can provide definitive evidence for bond-forming and bond-breaking steps in complex reaction sequences.

Expansion of Synthetic Applications in Functional Material Design and Fine Chemical Synthesis

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules and functional materials.

Potential applications to be explored include:

Polymer Chemistry: The terminal bromine can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), while the selenocyanate group can be incorporated into the polymer backbone or as a pendant group. This could lead to the development of novel selenium-containing polymers with interesting optical, electronic, or self-healing properties.

Self-Assembled Monolayers (SAMs): The selenocyanate group can serve as an anchor to bind to gold or other metal surfaces, enabling the formation of self-assembled monolayers. The terminal bromine atom would then be available for further surface modification, creating functionalized surfaces for applications in sensing, electronics, or biocompatible coatings.

Synthesis of Heterocyclic Compounds: The selenocyanate group is a precursor to other selenium functionalities that can participate in cyclization reactions to form a variety of selenium-containing heterocycles. nih.gov These compounds are of interest in medicinal chemistry and materials science. acs.org

Click Chemistry: The terminal bromine can be converted to an azide (B81097), allowing the molecule to participate in click chemistry reactions, providing a powerful tool for bioconjugation and materials synthesis.

Development of Sustainable and Scalable Production Methods

For this compound to be utilized in broader applications, the development of sustainable and scalable production methods is essential. This involves a holistic approach to the entire synthetic process.

Future research in this area should address:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. rsc.org

Renewable Feedstocks: Investigating the possibility of deriving the pentyl chain from biomass-based sources rather than petroleum-based 1,5-dibromopentane.

Catalyst Recycling: For catalytic processes, developing methods for the efficient recovery and reuse of the catalyst to reduce costs and environmental impact.

Process Optimization and Scale-Up: Translating optimized laboratory-scale procedures to pilot and industrial scales, considering factors such as heat transfer, mixing, and purification.

Investigation of Analogues with Tunable Reactivity Profiles

Synthesizing and studying analogues of this compound can provide valuable insights into structure-activity relationships and allow for the fine-tuning of its chemical properties for specific applications.

Future research could focus on:

Varying the Alkyl Chain Length: Investigating the effect of shorter or longer alkyl chains on the reactivity of both the selenocyanate and the terminal halide.

Modifying the Halide: Replacing the terminal bromine with other halogens (chlorine, iodine) to modulate its reactivity as a leaving group.

Introducing Other Functional Groups: Incorporating other functional groups into the alkyl chain to create multifunctional building blocks with tailored properties.

Isosteric Replacement: Replacing the selenium atom with sulfur (to form the corresponding thiocyanate) would allow for a direct comparison of the reactivity and properties of these chalcogen-containing compounds. mdpi.com

The table below summarizes some potential analogues and their intended research purpose.

| Analogue Structure | Research Purpose |

| Br-(CH₂)n-SeCN (n ≠ 5) | Study the effect of chain length on reactivity and physical properties. |

| X-(CH₂)₅-SeCN (X = Cl, I) | Tune the reactivity of the terminal halide for nucleophilic substitution reactions. |

| HO-(CH₂)₅-SeCN | Introduce a hydroxyl group for further functionalization, e.g., esterification. |

| N₃-(CH₂)₅-SeCN | Create a building block for "click" chemistry applications. |

| Br-(CH₂)₅-SCN | Compare the reactivity and properties of the selenocyanate versus the thiocyanate. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.